Cas no 114468-01-8 (2-(Difluoromethyl)pyridine)

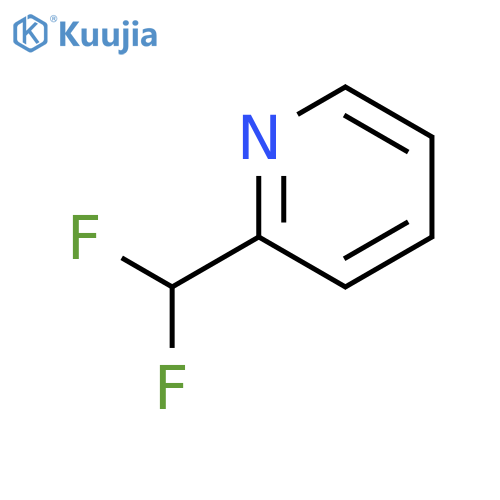

2-(Difluoromethyl)pyridine structure

商品名:2-(Difluoromethyl)pyridine

2-(Difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)pyridine

- Pyridine,2-(difluoromethyl)-

- AB64042

- AC1LCYN2

- ANW-55366

- CTK8B6968

- difluoromethylpyridine

- SureCN2023423

- alpha,alpha-Difluoro-2-picoline

- Pyridine, 2-(difluoromethyl)- (9CI)

- pyridine, 2-(difluoromethyl)-

- DTXSID00348651

- KUHSAAHTEMAJTF-UHFFFAOYSA-N

- MFCD11226632

- A927972

- AKOS005255865

- FS-4708

- 2-(Difluoromethyl)pyridine, 97%

- CS-0441427

- FT-0686347

- FIFRVYGGZMSLLZ-UHFFFAOYSA-N

- InChI=1/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6

- RQDAPTSWLFMNCL-UHFFFAOYSA-N

- SCHEMBL2023423

- EN300-120108

- CHEMBL5179278

- 114468-01-8

- STL554728

- BBL100934

- DB-278189

- G14722

-

- MDL: MFCD11226632

- インチ: InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H

- InChIKey: KUHSAAHTEMAJTF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=NC(=C1)C(F)F

計算された属性

- せいみつぶんしりょう: 129.03905

- どういたいしつりょう: 129.03900549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- 密度みつど: 1.204 g/mL at 25 °C

- ふってん: 58℃/30mm

- フラッシュポイント: 華氏温度:105.8°f

摂氏度:41°c - ようかいど: soluble1.454 at 20°C

- PSA: 12.89

- ようかいせい: soluble1.454 at 20°C

2-(Difluoromethyl)pyridine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H226-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:UN 1993C 3 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 10-36

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:3

2-(Difluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120108-0.05g |

2-(difluoromethyl)pyridine |

114468-01-8 | 95% | 0.05g |

$19.0 | 2023-02-15 | |

| Enamine | EN300-120108-5.0g |

2-(difluoromethyl)pyridine |

114468-01-8 | 95% | 5.0g |

$89.0 | 2023-02-15 | |

| TRC | D445993-100mg |

2-(Difluoromethyl)pyridine |

114468-01-8 | 100mg |

$ 65.00 | 2022-06-02 | ||

| TRC | D445993-500mg |

2-(Difluoromethyl)pyridine |

114468-01-8 | 500mg |

$ 135.00 | 2022-06-02 | ||

| Apollo Scientific | PC49143-5g |

2-(Difluoromethyl)pyridine |

114468-01-8 | 0.95 | 5g |

£286.00 | 2025-02-21 | |

| Fluorochem | 050442-1g |

2-(Difluoromethyl)pyridine |

114468-01-8 | 95% | 1g |

£23.00 | 2022-03-01 | |

| Enamine | EN300-120108-1.0g |

2-(difluoromethyl)pyridine |

114468-01-8 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Fluorochem | 050442-5g |

2-(Difluoromethyl)pyridine |

114468-01-8 | 95% | 5g |

£85.00 | 2022-03-01 | |

| Alichem | A029006003-250mg |

2-(Difluoromethyl)pyridine |

114468-01-8 | 95% | 250mg |

$1009.40 | 2023-09-04 | |

| Matrix Scientific | 071382-5g |

2-(Difluoromethyl)pyridine, 97% |

114468-01-8 | 97% | 5g |

$89.00 | 2023-09-08 |

114468-01-8 (2-(Difluoromethyl)pyridine) 関連製品

- 1620-72-0(2-Methyl-6-(trifluoromethyl)pyridine)

- 455-00-5(2,6-Bis(trifluoromethyl)pyridine)

- 368-48-9(2-(Trifluoromethyl)pyridine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:114468-01-8)2-(Difluoromethyl)pyridine

清らかである:99%

はかる:25g

価格 ($):397.0